molecular formula C18H21N5O2 B2529916 9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 714245-09-7

9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2529916
CAS RN: 714245-09-7
M. Wt: 339.399
InChI Key: IPELEGBBNWXWNG-UHFFFAOYSA-N
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Description

9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
BenchChem offers high-quality 9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Structural Analyses

Research into similar purinediones and pyrimidine derivatives has been extensive, aiming to explore their synthetic pathways, structural characteristics, and potential as scaffolds for further chemical modifications. For instance, studies have developed new synthetic routes to create [c,d]-fused purinediones and explored their chemical reactions and potential as intermediates for further synthetic modifications (Ondrej imo et al., 1995). Such compounds are structurally related and share synthetic pathways that could be relevant for the synthesis of the compound .

Pharmacological Potential

The exploration of pyrimidine and purinedione derivatives in pharmacology is another significant area of interest. Compounds with similar structures have been synthesized and evaluated for their pharmacological properties, such as affinity for serotonin receptors and potential anti-inflammatory activity. For example, arylpiperazine derivatives of pyrimido[2,1-f]purine-2,4-dione have been prepared and assessed for their pharmacological properties, showing promising results as ligands for serotonin receptors, indicating potential applications in developing treatments for neurological conditions (Sławomir Jurczyk et al., 2004).

Furthermore, research has demonstrated the anti-inflammatory activity of substituted analogs based on pyrimidopurinedione frameworks, highlighting their potential in chronic inflammation treatment models (J. Kaminski et al., 1989). These studies underline the therapeutic potential of pyrimidine and purinedione derivatives in addressing inflammation and possibly other conditions.

properties

IUPAC Name

9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-10-5-11(2)7-13(6-10)22-8-12(3)9-23-14-15(19-17(22)23)21(4)18(25)20-16(14)24/h5-7,12H,8-9H2,1-4H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPELEGBBNWXWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301321741
Record name 9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647378
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

9-(3,5-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

CAS RN

714245-09-7
Record name 9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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